1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, featuring a phosphono group attached to a pyridinylmethyl moiety
Vorbereitungsmethoden
The synthesis of 1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The phosphono group is introduced through a nucleophilic substitution reaction involving a suitable phosphonate reagent. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, altering the compound’s properties.
Substitution: The phosphono group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Wissenschaftliche Forschungsanwendungen
1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate involves its interaction with molecular targets through its functional groups. The ester and phosphono groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The pyridinylmethyl moiety can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate can be compared with other benzoic acid derivatives and phosphono-containing compounds:
Benzoic acid esters: These compounds share the ester functional group but lack the phosphono and pyridinylmethyl moieties, resulting in different reactivity and applications.
Phosphono compounds: Compounds like phosphonoacetic acid have similar phosphono groups but differ in their overall structure and properties.
Pyridinylmethyl derivatives: These compounds contain the pyridinylmethyl group but may lack the ester and phosphono functionalities, leading to distinct chemical behavior
Eigenschaften
CAS-Nummer |
160092-85-3 |
---|---|
Molekularformel |
C15H17N2O5P |
Molekulargewicht |
336.28 g/mol |
IUPAC-Name |
[(4-ethoxycarbonylanilino)-pyridin-3-ylmethyl]phosphonic acid |
InChI |
InChI=1S/C15H17N2O5P/c1-2-22-15(18)11-5-7-13(8-6-11)17-14(23(19,20)21)12-4-3-9-16-10-12/h3-10,14,17H,2H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
NJQVAKMWIIYXDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.